molecular formula C9H9NO3 B14843989 N-(3-Formyl-5-hydroxyphenyl)acetamide

N-(3-Formyl-5-hydroxyphenyl)acetamide

Cat. No.: B14843989
M. Wt: 179.17 g/mol
InChI Key: LFWJHQHESQGRNL-UHFFFAOYSA-N
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Description

N-(3-Formyl-5-hydroxyphenyl)acetamide is a phenolic compound known for its intriguing biological properties. It is a derivative of acetamide and contains both formyl and hydroxy functional groups. This compound has been isolated from various natural sources, including fungi, and has shown potential in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Formyl-5-hydroxyphenyl)acetamide typically involves the formylation of a hydroxyphenyl acetamide precursor. One common method includes the reaction of 3-hydroxyacetophenone with formamide under acidic conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formylation process .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3-Formyl-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Formyl-5-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can inhibit or activate various biological processes, leading to its observed antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(3-Formyl-5-hydroxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of formyl and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(3-formyl-5-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H9NO3/c1-6(12)10-8-2-7(5-11)3-9(13)4-8/h2-5,13H,1H3,(H,10,12)

InChI Key

LFWJHQHESQGRNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C=O)O

Origin of Product

United States

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